molecular formula C8H15NO B1394162 (Octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 444193-01-5

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No. B1394162
CAS RN: 444193-01-5
M. Wt: 141.21 g/mol
InChI Key: ZUGGTKAULOSNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a chemical compound with the IUPAC name ((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol . It has a molecular weight of 141.21 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .

Scientific Research Applications

Pharmaceutical Research

“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” can be used to design and synthesize novel therapeutic agents . Its unique characteristics can be harnessed to create drugs that can lead to improved patient outcomes .

Agrochemical Applications

Beyond the realm of pharmaceuticals, this compound also finds applications in the field of agrochemicals . It could be used in the development of new pesticides or fertilizers.

Analytical Chemistry

The compound can be used in analytical chemistry, particularly in chromatography and mass spectrometry . Its unique properties might help in the separation and identification of complex mixtures.

Biopharma Production

“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” could be used in biopharma production . It might play a role in the production of biopharmaceuticals, which are medical drugs produced using biotechnology.

Chemical Intermediates

“(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” could serve as an intermediate in various chemical reactions . It could be used in the synthesis of other complex molecules.

Safety and Hazards

The safety information and hazards associated with “(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol” are not fully detailed in the available resources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGGTKAULOSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676527
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

CAS RN

444193-01-5
Record name (Hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 2
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 3
Reactant of Route 3
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 4
Reactant of Route 4
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 5
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
Reactant of Route 6
(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.